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Compound of Interest

Compound Name:
(1,2-dimethyl-1H-imidazol-4-

yl)methanol

CAS No.: 1038828-36-2

Cat. No.: B3032084 Get Quote

(1,2-dimethyl-1H-imidazol-4-yl)methanol is a heterocyclic organic compound featuring a

disubstituted imidazole ring core functionalized with a primary alcohol. The imidazole moiety is

of paramount importance in the chemical and biological sciences, most notably as the side

chain of the amino acid histidine, which plays a critical role in enzyme active sites and protein

structure through metal coordination and proton transfer. This structural heritage makes

synthetic imidazole derivatives, such as (1,2-dimethyl-1H-imidazol-4-yl)methanol, highly

valuable building blocks.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,

and potential applications of (1,2-dimethyl-1H-imidazol-4-yl)methanol. It is intended for

researchers and professionals in drug discovery, catalysis, and materials science who can

leverage this molecule's unique combination of a nucleophilic/coordinating heterocyclic core

and a versatile hydroxyl functional group.

Part 1: Core Physicochemical and Spectroscopic
Profile
The fundamental properties of a molecule dictate its behavior in both reactive and biological

systems. The data below, derived from predictive models and analysis of its structural

components, provides a foundational understanding of (1,2-dimethyl-1H-imidazol-4-
yl)methanol.
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Quantitative Data Summary
Property Value Source

Molecular Formula C₆H₁₀N₂O PubChemLite[1]

Molecular Weight 126.16 g/mol PubChemLite[1]

Monoisotopic Mass 126.079315 Da PubChemLite[1]

InChIKey
GBAJNMPJZPVBJK-

UHFFFAOYSA-N
PubChemLite[1]

Canonical SMILES CC1=NC(=CN1C)CO PubChemLite[1]

Predicted XlogP -0.4 PubChemLite[1]

Predicted Hydrogen Bond

Donors
1 (from the hydroxyl group) Structural Analysis

Predicted Hydrogen Bond

Acceptors

2 (from the N3-imidazole

nitrogen and hydroxyl oxygen)
Structural Analysis

Anticipated Spectroscopic Characteristics
While specific experimental spectra for this exact compound are not widely published, its

structure allows for a reliable prediction of its key spectroscopic features. These predictions are

crucial for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and

diagnostic.

N¹-Methyl Group: A sharp singlet around δ 3.5-3.8 ppm.

C²-Methyl Group: A sharp singlet around δ 2.2-2.5 ppm.

C⁴-Methylene Group (-CH₂OH): A singlet around δ 4.4-4.7 ppm. The adjacent hydroxyl

proton may cause splitting in some solvents, but this is often not observed due to rapid

exchange.
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C⁵-Proton (-CH=): A singlet around δ 6.8-7.2 ppm, characteristic of a proton on an

electron-rich imidazole ring.

Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift depending on solvent

and concentration.

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon framework.

Methyl Carbons (N¹-CH₃, C²-CH₃): Resonances expected in the aliphatic region, δ 30-35

ppm and δ 10-15 ppm, respectively.

Methylene Carbon (-CH₂OH): A signal around δ 55-60 ppm.

Imidazole Ring Carbons: Three distinct signals are expected in the aromatic/heterocyclic

region: C5 (~δ 120-125 ppm), C4 (~δ 135-140 ppm), and the C2 quaternary carbon at a

more downfield position (~δ 145-150 ppm).

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would be

suitable.

[M+H]⁺: The protonated molecular ion would be readily observed in ESI-MS at m/z

127.0866, confirming the molecular weight.[1]

Fragmentation: A prominent fragment would likely correspond to the loss of the

hydroxymethyl group or water from the parent ion.

Part 2: Synthesis and Core Reactivity
The utility of a chemical building block is defined by its accessibility and predictable reactivity.

This section outlines a logical synthetic approach and discusses the principal reaction

pathways available to this molecule.

Proposed Synthetic Workflow
A robust and logical synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol starts from the

commercially available 1,2-dimethylimidazole. The strategy involves introducing a formyl group

at the C4 position, followed by its selective reduction to the primary alcohol.
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Step 1: Formylation

Step 2: Reduction

1,2-Dimethylimidazole

1,2-Dimethyl-1H-imidazole-4-carbaldehyde

Formylation at C4

Vilsmeier Reagent (POCl₃, DMF)
or n-BuLi, then DMF

1,2-Dimethyl-1H-imidazole-4-carbaldehyde

(1,2-dimethyl-1H-imidazol-4-yl)methanol

Selective Aldehyde Reduction

Sodium Borohydride (NaBH₄)
in Methanol

Click to download full resolution via product page

Caption: Proposed two-step synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol.

Exemplary Protocol: Reduction of the Aldehyde
Intermediate
This protocol details the reduction of 1,2-dimethyl-1H-imidazole-4-carbaldehyde. The choice of

sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent that selectively reduces

aldehydes in the presence of the imidazole ring and is experimentally convenient due to its

stability in protic solvents like methanol.[2]

Methodology:
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Dissolution: Dissolve 1,2-dimethyl-1H-imidazole-4-carbaldehyde (1.0 equivalent) in

anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature

equilibrates to 0 °C. This is critical to moderate the exothermic reaction and prevent side

reactions.

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the

stirred solution over 15-20 minutes. Maintaining the temperature below 5 °C is essential. The

excess reagent ensures the complete conversion of the starting material.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to

completion. Progress can be monitored by Thin Layer Chromatography (TLC).

Quenching: Carefully quench the reaction by slowly adding deionized water or a saturated

aqueous solution of ammonium chloride to decompose any unreacted NaBH₄.

Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous

residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x

volume of aqueous layer).

Workup: Combine the organic layers, wash with brine to remove residual water, dry over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced

pressure to yield the crude product.

Purification: If necessary, purify the crude (1,2-dimethyl-1H-imidazol-4-yl)methanol by

column chromatography on silica gel.

Key Reactive Sites and Transformations
The molecule possesses two primary sites for chemical modification, making it a versatile

synthon.
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Core Molecule

Hydroxyl Group Reactions

Imidazole Ring Applications

(1,2-dimethyl-1H-imidazol-4-yl)methanol

Oxidation (PCC, DMP) -> Aldehyde
Site A

Esterification (Acyl Chloride) -> Ester
Site A

Williamson Ether Synthesis -> EtherSite A

Metal Coordination (N³)

Site B

Deprotonation (C⁵) -> NHC Precursor

Site C

Click to download full resolution via product page

Caption: Key reactive sites and potential transformations of the title compound.

The Hydroxyl Group: As a primary alcohol, it undergoes a host of standard transformations,

allowing it to be converted into other functional groups or used as a handle for attaching the

imidazole core to larger scaffolds.

The Imidazole Ring: The N3 nitrogen is basic and acts as an excellent ligand for a wide

range of metal ions. Furthermore, the ring can be a precursor to N-Heterocyclic Carbenes

(NHCs), a class of organocatalysts and ligands that have revolutionized modern chemistry.

[3][4]

Part 3: Applications in Drug Development and
Catalysis

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b3032084?utm_src=pdf-body-img
https://minds.wisconsin.edu/handle/1793/85069
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra06010e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The structural features of (1,2-dimethyl-1H-imidazol-4-yl)methanol make it an attractive

starting point for developing molecules with specific biological or catalytic functions.

Scaffold for Medicinal Chemistry
The imidazole ring is a privileged scaffold in drug design. It is a bioisostere of amide and acid

functionalities and can act as both a hydrogen bond donor and acceptor. The dimethyl

substitution pattern of the title compound provides steric and electronic modulation compared

to unsubstituted imidazoles, which can be used to fine-tune binding interactions with biological

targets. The hydroxyl group provides a straightforward point of attachment for linking this

valuable core to other pharmacophores.

Precursor to N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes are a class of stable singlet carbenes that are widely used as ligands

in organometallic catalysis. They form strong sigma bonds with metal centers, leading to highly

stable and active catalysts. (1,2-dimethyl-1H-imidazol-4-yl)methanol can serve as a

precursor to functionalized NHCs where the hydroxymethyl group can be further modified to

create bidentate or tridentate ligands, or to attach the catalytic complex to a solid support.
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(1,2-dimethyl-1H-imidazol-4-yl)methanol

Functional Group Transformation
(e.g., to -CH₂Cl or -CH₂OTs)

Alkylation/Quaternization
(e.g., with R-X)

Imidazolium Salt
(NHC Precursor)

Deprotonation
(Strong Base)

Functionalized N-Heterocyclic Carbene (NHC)

Active NHC-Metal Catalyst

Metal Precursor
(e.g., Pd(OAc)₂, RuCl₃)

Click to download full resolution via product page

Caption: Logical pathway from (1,2-dimethyl-1H-imidazol-4-yl)methanol to an NHC-metal

catalyst.

Conclusion
(1,2-dimethyl-1H-imidazol-4-yl)methanol is more than a simple heterocyclic alcohol; it is a

strategically designed building block that combines the rich coordinating and biological
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potential of a substituted imidazole ring with the synthetic versatility of a primary alcohol. Its

predictable synthesis and well-defined reactive sites make it an asset for researchers aiming to

construct complex molecular architectures for applications ranging from targeted therapeutics

to next-generation catalysts. The insights provided in this guide are intended to facilitate its

adoption and exploitation in advanced research and development programs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3032084#1-2-dimethyl-1h-imidazol-4-yl-methanol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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